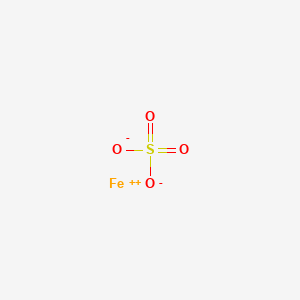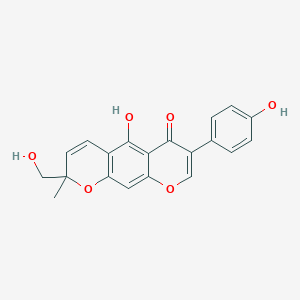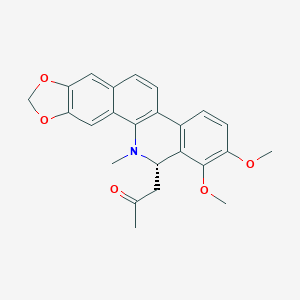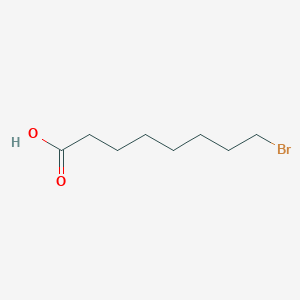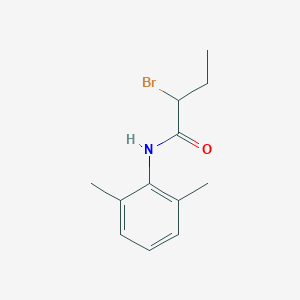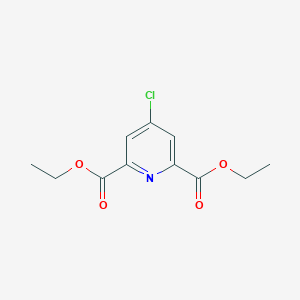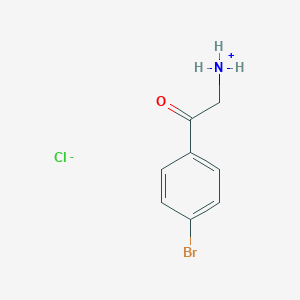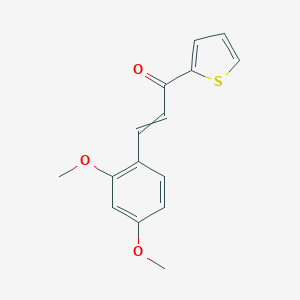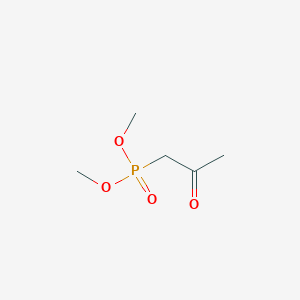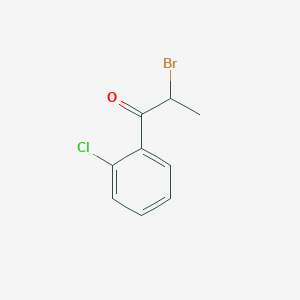
2-Brom-2’-Chlorpropiophenon
Übersicht
Beschreibung
2-Bromo-2’-chloropropiophenone is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’-chloropropiophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
Target of Action
2-Bromo-2’-chloropropiophenone is an analytical reference standard categorized as a precursor in the synthesis of cathinones . Cathinones are a type of amphetamine-like stimulants, which are found in the khat plant. They target the central nervous system and are known to have a significant impact on the release and uptake of dopamine, norepinephrine, and serotonin .
Mode of Action
It is known that cathinones, for which this compound is a precursor, work by increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft through competitive inhibition of monoamine transporters . This leads to increased stimulation of the post-synaptic receptors, resulting in the psychoactive effects observed.
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-2’-chloropropiophenone are likely to be those involved in the regulation of dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in mood regulation, reward, and various cognitive functions. By inhibiting their reuptake, cathinones can lead to an overstimulation of the associated pathways .
Pharmacokinetics
Like other cathinones, it is likely to be rapidly absorbed, distributed, metabolized, and excreted by the body . The compound’s bioavailability would be influenced by factors such as its formulation, the route of administration, and individual patient characteristics.
Result of Action
The primary result of the action of 2-Bromo-2’-chloropropiophenone, through its cathinone derivatives, is the stimulation of the central nervous system. This can lead to effects such as increased alertness, feelings of euphoria, enhanced sociability, and heightened concentration . These effects can also be accompanied by adverse reactions such as insomnia, paranoia, hallucinations, and potentially severe cardiac effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-2’-chloropropiophenone can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other substances, and individual genetic factors . For instance, certain enzymes involved in drug metabolism can vary between individuals, potentially affecting the compound’s pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
2-Bromo-2’-chloropropiophenone is known to interact with various enzymes and proteins. It is used as a reagent in the synthesis of 2-(tert-Butylamino)-3’,4’-dichloropropiophenone Hydrochloride . This suggests that it may interact with enzymes involved in the synthesis of this compound .
Cellular Effects
It is known to be an impurity of Bupropion, which has inhibitory effects on monoamine uptake and antagonizes the effects of human α3β4*, α4β2, α4β4, and α1* nicotinic acetylcholine receptors (nAChRs) . This suggests that 2-Bromo-2’-chloropropiophenone may have similar effects on cellular processes.
Molecular Mechanism
Given its role as a reagent in the synthesis of certain compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 2-Bromo-2’-chloropropiophenone in laboratory settings is limited. It is known that it has a boiling point of 140-143 °C and a density of 1.5233 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-chloropropiophenone typically involves a multi-step reaction. One common method includes the following steps:
Friedel-Crafts Acylation: The reaction of 2-chlorobenzoyl chloride with propionic acid in the presence of aluminum chloride (AlCl3) to form 2-chloropropiophenone.
Industrial Production Methods
Industrial production methods for 2-Bromo-2’-chloropropiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’-chloropropiophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like amines or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-chloropropiophenone: Similar structure but with different substitution pattern on the phenyl ring.
2-Bromo-3’-chloropropiophenone: Another isomer with different substitution pattern.
2-Bromo-2’-fluoropropiophenone: Similar structure with fluorine instead of chlorine
Uniqueness
2-Bromo-2’-chloropropiophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPNBFQCNGDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997209 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-22-4 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75815-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2'-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075815224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2'-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


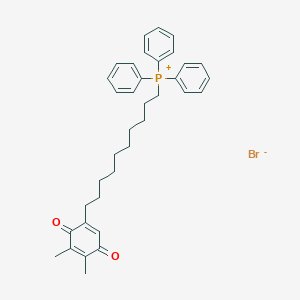

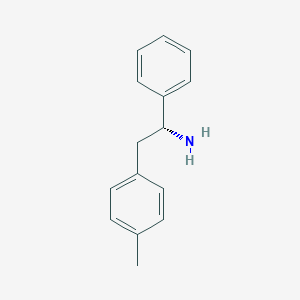
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
